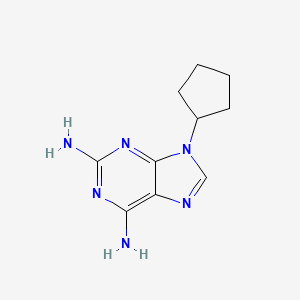

9-Cyclopentyl-9H-purine-2,6-diamine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

404357-25-1 |

|---|---|

Molecular Formula |

C10H14N6 |

Molecular Weight |

218.26 g/mol |

IUPAC Name |

9-cyclopentylpurine-2,6-diamine |

InChI |

InChI=1S/C10H14N6/c11-8-7-9(15-10(12)14-8)16(5-13-7)6-3-1-2-4-6/h5-6H,1-4H2,(H4,11,12,14,15) |

InChI Key |

BTJYODGVAPTKFX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)N2C=NC3=C(N=C(N=C32)N)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 9 Cyclopentyl 9h Purine 2,6 Diamine and Analogues

Strategies for Purine (B94841) Nucleus Construction

The formation of the bicyclic purine ring system can be achieved through two principal approaches: de novo synthesis from simple acyclic precursors or by building upon existing pyrimidine (B1678525) or imidazole (B134444) rings.

De novo purine synthesis is a fundamental biochemical pathway that builds the purine ring from smaller molecules. nih.gov This metabolically intensive process involves a ten-step catalytic pathway to assemble the purine ring from various donors of carbon and nitrogen, such as amino acids (glutamine, aspartate, and glycine) and one-carbon units. nih.gov While crucial in biological systems, laboratory syntheses often employ more convergent strategies for efficiency.

A common and versatile laboratory approach to purine synthesis involves the annulation, or ring-forming reaction, of a pre-existing pyrimidine or imidazole derivative. This strategy allows for the controlled construction of the purine scaffold.

One established method starts with the appropriate pyrimidine derivative. For instance, the synthesis of certain carbocyclic analogues of 2-amino-6-substituted-purines begins with 2-amino-4,6-dichloropyrimidine. This intermediate undergoes a series of reactions to build the imidazole portion of the purine ring, ultimately leading to the desired 2,6-disubstituted purine structure. nih.gov

Alternatively, the synthesis can commence from an imidazole precursor. Efficient methods have been developed for the synthesis of 7-substituted purines directly from imidazole derivatives. mdpi.comresearchgate.net These approaches often yield substituted purines or their dihydro-derivatives. mdpi.com For example, 4-(C-cyanoformimidoyl)imidazole-5-amines can be cyclized in the presence of aldehydes or ketones to form 1,2-dihydropurines, which can then be oxidized to the corresponding purines. rsc.org

Regioselective Functionalization of the Purine Scaffold

Once the purine nucleus is formed, the introduction of specific substituents at desired positions is a critical step in the synthesis of compounds like 9-Cyclopentyl-9H-purine-2,6-diamine. This requires precise control over the regioselectivity of the reactions.

The alkylation of purines can be complex, often resulting in a mixture of N7- and N9-alkylated products. ub.edu However, various strategies have been developed to achieve regioselective N9-alkylation. The choice of reaction conditions, including the base, solvent, and alkylating agent, plays a significant role in determining the outcome.

The introduction of a cyclopentyl group at the N9 position has been successfully achieved using cyclopentyl bromide under basic conditions. mdpi.comnih.gov Microwave-assisted synthesis has been shown to be a robust and regioselective method for N9-alkylation, significantly reducing reaction times and improving yields compared to conventional heating. ub.edu For instance, the alkylation of 2,6-dichloropurine with cyclopentyl bromide in the presence of tetrabutylammonium hydroxide under microwave irradiation provides better results than classical heating or stirring at room temperature. ub.edu

Mitsunobu reaction conditions, employing an alcohol and a phosphine/azodicarboxylate combination, are also utilized for N9-alkylation and can offer high selectivity for the N9 position. mdpi.com The steric hindrance at the C6 position of the purine ring can also influence the N9/N7 alkylation ratio, with larger substituents favoring N9-alkylation. acs.org

| Starting Purine | Alkylating Agent | Base/Conditions | Product | Yield | Reference |

| 6-Chloropurine | Cyclopentyl bromide | Basic conditions | 9-Cyclopentyl-6-chloropurine | - | nih.gov |

| 2,6-Dichloropurine | Cyclopentyl bromide | (Bu)4NOH, Microwave | 9-Cyclopentyl-2,6-dichloropurine | Good | ub.edu |

| 6-Chloroguanine | Cyclopentyl bromide | Base | N9-Cyclopentyl-6-chloroguanine | Comparable to Mitsunobu | mdpi.com |

| 6-Chloroguanine | Cyclopentyl alcohol | Mitsunobu reaction | N9-Cyclopentyl-6-chloroguanine | Comparable to base alkylation | mdpi.com |

The C2 and C6 positions of the purine ring are susceptible to nucleophilic substitution, particularly when activated by leaving groups such as halogens. This allows for the introduction of a wide range of substituents, including amino groups.

The synthesis of 2,6-diamino-substituted purines often starts from 2,6-dichloropurine. researchgate.net The differential reactivity of the C2 and C6 positions allows for sequential substitution reactions.

In the synthesis of 2,6-diamino-substituted purines from 2,6-dichloropurine, the first nucleophilic substitution typically occurs selectively at the C6 position. researchgate.net This is followed by a second substitution at the C2 position. For example, reacting 2,6-dichloropurine with a primary amine can lead to the formation of a 6-substituted-2-chloropurine intermediate. Subsequent reaction with a different amine introduces the second amino group at the C2 position. nih.gov

The synthesis of this compound would logically follow a similar pathway, starting with the N9-cyclopentylated 2,6-dichloropurine. Sequential nucleophilic substitution with ammonia or an appropriate amine at the C6 and then C2 positions would yield the target compound. The order of these substitutions can be controlled by the reaction conditions and the nature of the nucleophiles.

| Starting Material | Reagent 1 | Intermediate | Reagent 2 | Final Product | Reference |

| 2,6-Dichloropurine | Ethanolamine, DIPEA | 2-Chloro-6-(2-hydroxyethylamino)purine | Arylamine, TMSCl | 2-Arylamino-6-(2-hydroxyethylamino)purine | researchgate.net |

| 2,6-Dichloropurine | Cyclohexylamine | 2-Chloro-N6-cyclohexylpurine-6-amine | Aniline | N6-Cyclohexyl-N2-phenyl-purine-2,6-diamine | nih.gov |

Nucleophilic Substitution at C2 and C6 Positions on the Purine Ring System

Introduction of Diverse Amine Substituents

The functionalization of the purine scaffold, particularly at the C2 and C6 positions, is a cornerstone of medicinal chemistry efforts to generate novel therapeutic agents. Starting from a core like 9-cyclopentyl-9H-purine, the introduction of diverse amine substituents is typically achieved through nucleophilic aromatic substitution reactions on halogenated purine intermediates. A common precursor is 6-chloro-9-cyclopentyl-9H-purine, which can be synthesized from the nucleophilic substitution of 6-chloropurine with cyclopentyl bromide under basic conditions nih.gov.

The chlorine atom at the C6 position is susceptible to displacement by a variety of primary and secondary amines. This reaction is often carried out by refluxing the chloropurine intermediate with the desired amine in a suitable solvent such as ethanol, often in the presence of a base like triethylamine (Et3N) to neutralize the HCl generated during the reaction nih.gov. This methodology allows for the systematic introduction of a wide array of amine-containing moieties, including piperazines, which can be further substituted to explore structure-activity relationships nih.gov. For instance, a series of 6-(4-substituted phenyl sulfonyl piperazine)-9-cyclopentyl purine analogs were synthesized by reacting 6-chloro-9-cyclopentyl-9H-purine with various (4-substituted phenyl)sulfonyl piperazines nih.gov.

Similarly, starting with a 2,6-dichloropurine derivative allows for the sequential and regioselective introduction of two different amine substituents. The greater reactivity of the C6-chloro group compared to the C2-chloro group enables a stepwise approach. First, a nucleophilic substitution at C6 is performed, followed by a second substitution at the C2 position, often under more forcing conditions. This differential reactivity is crucial for the controlled synthesis of unsymmetrically substituted 2,6-diaminopurine (B158960) derivatives, which are valuable for creating diverse chemical libraries researchgate.net. This strategy has been successfully employed in the synthesis of compounds like Reversine, a 2,6-diamino-substituted purine, and its analogues nih.gov.

Chemical Modifications at the C8 Position

The C8 position of the purine ring is a key site for chemical modification, offering another vector for diversifying the structure and modulating the biological activity of compounds like this compound. This position is unique in that it is susceptible to both electrophilic and nucleophilic substitution reactions nih.gov.

Direct C-H functionalization is a powerful strategy for modifying the C8 position. Metal-promoted cross-coupling reactions, such as direct arylation, can be used to introduce aryl and heteroaryl groups. For example, Pd/Cu-mediated direct arylation of 2'-deoxyadenosine with aryl iodides has been shown to afford C8-arylated derivatives mdpi.com. Similarly, palladium-catalyzed dehydrogenative cross-coupling has been used to link purines with various heterocycles like thiophenes and furans at the C8 position rsc.org. More recently, photo-mediated Minisci reactions have enabled the highly efficient and site-selective alkylation at the C8-position of guanosine and its analogues under mild conditions, showcasing a method applicable to late-stage functionalization nih.gov.

Alternatively, the C8 position can be first halogenated to provide a reactive handle for subsequent cross-coupling reactions. Lithiation at the C8 position followed by quenching with an electrophile like iodine can install an iodo group, which then serves as a substrate for various palladium-catalyzed reactions, including Suzuki, Stille, and Sonogashira couplings, to form C-C bonds researchgate.netnih.govmdpi.com. These methods allow for the introduction of a wide range of substituents, including aryl, vinyl, and alkynyl groups nih.govmdpi.com.

The introduction of substituents at the C8 position can significantly influence the molecule's properties. For instance, an ethenyl group at C8 in adenosine can alter the conformational preference of the glycosidic bond nih.gov. C8-substituted analogues have demonstrated a range of biological activities, including potential as adenosine receptor antagonists and antiviral agents nih.gov.

Advanced Synthetic Techniques in Purine Chemistry

The synthesis of complex purine derivatives has been significantly advanced by the adoption of modern chemical technologies that enhance efficiency, yield, and the ability to generate molecular diversity nih.gov.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool in purine chemistry, offering dramatic reductions in reaction times, increased yields, and often cleaner reaction profiles compared to conventional heating methods mdpi.comnih.gov. The technique utilizes microwave irradiation to rapidly and efficiently heat reaction mixtures, which can significantly accelerate reaction rates mdpi.com.

This technology is particularly well-suited for the construction of the purine core and its subsequent modification. For example, the condensation of a substituted 4,5-diaminopyrimidine with a carboxylic acid or its derivative to form the imidazole ring of the purine is a key step that can be accelerated by microwave heating nih.gov. A one-pot synthesis of 8-arylmethyl-9H-purin-6-amines has been successfully developed using microwave irradiation, condensing an aryl acetic acid with an aminopyrimidine in the presence of triphenyl phosphite nih.gov. This method streamlines a previously cumbersome multi-step process nih.gov. Microwave heating has also been applied to multicomponent reactions for synthesizing heterocyclic systems, demonstrating its utility in rapidly assembling complex molecular architectures from simple precursors nih.govresearchgate.net.

| Reaction Type | Conventional Time | Microwave Time | Temperature (°C) | Reference |

| Hantzsch Condensation | 4 h | 10 min | N/A | mdpi.com |

| Biginelli Reaction | N/A | 10 min | 120 | nih.gov |

| Purine Synthesis | Multi-step | 15 min | 220 | nih.gov |

Solution and Solid-Phase Organic Synthesis Approaches

Both solution-phase and solid-phase synthesis are pivotal in generating purine derivatives. Solution-phase synthesis remains a fundamental approach, particularly for developing and optimizing reaction conditions and for large-scale production. A simple three-step solution-phase combinatorial synthesis of 2,6,9-trisubstituted purines from 2,6-dichloropurine has been described, which utilizes resin capture for purification, blending the advantages of both techniques researchgate.net.

Solid-phase synthesis (SPS) offers significant advantages for the preparation of chemical libraries. In SPS, the purine scaffold or a precursor is attached to a solid support (resin), allowing for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin researchgate.netnih.govnih.gov. This methodology is highly amenable to automation and parallel synthesis formats google.com. The synthesis of purines on a solid support often starts by anchoring a pyrimidine precursor, such as 4,6-dichloro-5-nitropyrimidine, to the resin researchgate.netnih.gov. Subsequent steps involve sequential displacement of the chloro groups, reduction of the nitro group to an amine, and finally, cyclization to form the purine ring researchgate.netnih.govgoogle.com. This approach allows for the introduction of diversity at various positions of the purine core by using different building blocks at each step researchgate.netgoogle.com.

| Synthesis Approach | Key Advantages | Key Disadvantages | Typical Application |

| Solution-Phase | Scalability, well-established, easy reaction monitoring | Often requires chromatographic purification | Process development, large-scale synthesis |

| Solid-Phase | Simplified purification, amenability to automation, ideal for libraries | Requires linker strategy, potential for solid-support effects, difficult reaction monitoring | High-throughput screening, library generation |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium- and Copper-Mediated C-C and C-N Bond Formations)

Metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the purine ring system, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under mild conditions with high functional group tolerance nih.govrsc.orgnih.gov.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for modifying purines at the C2, C6, and C8 positions mdpi.com. Halogenated purines are common starting materials for these transformations.

C-C Bond Formation: Suzuki-Miyaura coupling (using boronic acids), Stille coupling (using organostannanes), and Sonogashira coupling (using terminal alkynes) are routinely employed to introduce aryl, heteroaryl, vinyl, and alkynyl substituents mdpi.comnih.govresearchgate.net. These reactions have been successfully applied to unprotected nucleosides in aqueous media, which is a significant advantage for synthesizing biologically relevant molecules nih.gov.

C-N Bond Formation: The Buchwald-Hartwig amination has become a powerful method for forming C-N bonds, allowing for the coupling of aryl halides with a wide range of amines uwindsor.ca. This reaction is instrumental in synthesizing substituted aminopurines, providing access to diverse chemical space that is crucial for drug discovery uwindsor.caacs.org.

Copper-Catalyzed Reactions: Copper-catalyzed reactions, particularly for C-N bond formation, represent an important alternative and complement to palladium-based methods nih.govresearchgate.net.

C-N Bond Formation: The Ullmann condensation, a classical copper-mediated reaction, has been modernized with the use of ligands that allow the reaction to proceed under milder conditions nih.govresearchgate.net. Copper catalysts are effective for the N-arylation of the purine core, particularly at the N7 and N9 positions mdpi.comrsc.org. For instance, CuBr has been shown to be an efficient catalyst for the C-N cross-coupling of purines with diaryliodonium salts to furnish 9-arylpurines in excellent yields rsc.org. These reactions expand the toolkit available for creating N-substituted purine analogues nih.govmdpi.com.

Chemical Library Generation and Diversity-Oriented Synthesis of Purine Derivatives

The purine ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to numerous biological targets researchgate.netnih.gov. Consequently, the generation of chemical libraries of purine derivatives is a major focus in drug discovery.

Chemical Library Generation: The creation of purine libraries often employs combinatorial chemistry principles, where a core scaffold is systematically decorated with a variety of substituents google.comnih.gov. Parallel synthesis, where reactions are run simultaneously in arrays of separate reaction vessels (e.g., 96-well plates), is a common technique that allows for the rapid generation of a large number of discrete compounds google.comnih.gov. Solid-phase synthesis is particularly well-suited for this approach, as it simplifies the process of adding reagents and purifying the products nih.govgoogle.com. By systematically varying the substituents at the C2, C6, C8, and N9 positions, vast libraries of structurally diverse purines can be prepared for high-throughput screening google.comresearchgate.net. For example, a 135-membered library of tetra-substituted purines was prepared via parallel synthesis, starting with the construction of a 2,8,9-trisubstituted 6-chloropurine core, which was then further elaborated nih.gov.

Diversity-Oriented Synthesis (DOS): Diversity-oriented synthesis aims to create libraries of structurally complex and diverse molecules, often inspired by natural products, to explore novel areas of chemical space nih.gov. In the context of purine chemistry, DOS strategies involve building upon the purine core in ways that generate significant three-dimensional complexity. This can involve using multi-step reaction sequences that introduce stereocenters and varied ring systems. The goal is not just to vary peripheral substituents but to create fundamentally different molecular skeletons. This approach increases the likelihood of discovering compounds with novel biological activities nih.govresearchgate.net. The application of late-stage functionalization techniques, which allow for the modification of complex molecules at a late point in the synthesis, is also a key element of modern DOS strategies applied to purine chemistry researchgate.netnih.gov.

Mechanistic and Biochemical Studies of 9 Cyclopentyl 9h Purine 2,6 Diamine As a Research Tool

Investigation of Enzyme Inhibition Kinetics

The inhibitory activity of 9-Cyclopentyl-9H-purine-2,6-diamine and its derivatives has been evaluated against a range of enzymes, particularly protein kinases implicated in cancer.

Kinase Inhibition Profiling (e.g., EGFR, Bcr-Abl, BTK, FLT3, CDKs)

Research has focused on the 2,6,9-trisubstituted purine (B94841) scaffold, leading to the development of potent inhibitors of oncogenic kinases. nih.gov

FLT3: Fms-like tyrosine kinase 3 (FLT3) is a key target in acute myeloid leukemia (AML), especially in patients with FLT3 internal tandem duplication (FLT3-ITD) mutations, which are associated with poor prognosis. nih.govgoogle.com Novel 2,6,9-trisubstituted purine derivatives have demonstrated potent FLT3 inhibitory activity. For instance, the compound N2-(4-Amino-cyclohexyl)-9-cyclopentyl-N6-(4-morpholin-4-ylmethyl-phenyl)-9H-purine-2,6-diamine exhibits nanomolar activity in biochemical assays and selectively inhibits the proliferation of AML cell lines with FLT3-ITD mutations. nih.gov

Bcr-Abl: The Bcr-Abl fusion protein is a hallmark of chronic myeloid leukemia (CML). nih.gov A series of 2,6,9-trisubstituted purines have been designed and synthesized as Bcr-Abl inhibitors. One notable compound demonstrated an IC50 value of 70 nM for Bcr-Abl. nih.gov Another study highlighted a derivative with an IC50 of 0.015 µM against Bcr-Abl, which was more potent than the existing drugs imatinib (B729) and nilotinib. nih.gov

BTK: Bruton's tyrosine kinase (BTK) is another important target in B-cell malignancies. A synthesized 2,6,9-trisubstituted purine derivative showed an IC50 value of 0.41 μM for BTK. nih.gov

CDKs: Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle. Certain 2,6-disubstituted-9-cyclopentyl-9H-purines have been found to inhibit the activity of various CDKs, including CDK1, 2, 3, 5, 7, and 9. google.com

Table 1: Kinase Inhibition Profile of Selected this compound Analogues

| Compound/Derivative | Target Kinase | IC50 Value | Reference |

| N2-(4-Amino-cyclohexyl)-9-cyclopentyl-N6-(4-morpholin-4-ylmethyl-phenyl)-9H-purine-2,6-diamine | FLT3 | Nanomolar activity | nih.gov |

| 2,6,9-Trisubstituted purine (4f) | Bcr-Abl | 70 nM | nih.gov |

| 2,6,9-Trisubstituted purine (11b) | Bcr-Abl | 0.015 µM | nih.gov |

| 2,6,9-Trisubstituted purine (5j) | BTK | 0.41 µM | nih.gov |

| 2,6,9-Trisubstituted purine (5b) | FLT3-ITD | 0.38 µM | nih.gov |

Inhibition of Purine Metabolism Enzymes (e.g., Purine Nucleoside Phosphorylase, PNPase)

While the primary focus has been on kinase inhibition, purine analogues, by their nature, have the potential to interact with enzymes involved in purine metabolism. Purine analogs are known to function as antimetabolites, interfering with the synthesis of nucleic acids, which is a critical process for rapidly proliferating cancer cells. nih.gov However, specific data on the inhibition of enzymes like Purine Nucleoside Phosphorylase (PNPase) by this compound is not extensively detailed in the provided search results. The general mechanism of purine analogs involves inducing apoptosis, a form of programmed cell death. nih.gov

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanisms by which these compounds exert their effects is crucial for their development as research tools and potential therapeutics.

Impact on Downstream Signaling Pathways (e.g., FLT3, STAT5 phosphorylation)

The activation of FLT3, particularly the mutated FLT3-ITD, leads to the stimulation of several downstream signaling pathways that promote cell survival and proliferation. nih.govresearchgate.net These include the PI3K/Akt/mTOR and MEK/ERK pathways. nih.gov

FLT3 Pathway: Potent 2,6,9-trisubstituted purine derivatives have been shown to suppress the phosphorylation of FLT3. nih.gov This inhibition of the primary target is a key event in their mechanism of action.

STAT5 Phosphorylation: FLT3-ITD strongly activates Signal Transducer and Activator of Transcription 5 (STAT5). nih.govnih.gov The inhibition of FLT3 by compounds like N2-(4-Amino-cyclohexyl)-9-cyclopentyl-N6-(4-morpholin-4-ylmethyl-phenyl)-9H-purine-2,6-diamine leads to a sustained inhibition of STAT5 phosphorylation. nih.gov This effect was observed to be more prolonged compared to the reference FLT3 inhibitor quizartinib. nih.gov

Modulation of Cellular Processes at a Molecular Level (e.g., Apoptosis Induction, Cell Cycle Arrest)

The inhibition of key signaling pathways by this compound analogues ultimately translates into significant effects on cellular processes.

Apoptosis Induction: Treatment of cancer cells with these purine derivatives has been shown to induce apoptosis. nih.govnih.gov For example, a novel 2,6,9-trisubstituted purine derivative induced apoptosis in MV4-11 cells, which harbor the FLT3-ITD mutation. nih.gov Similarly, other purine analogues have been shown to induce apoptosis in hepatocellular carcinoma and human breast cancer cells. nih.govindexcopernicus.com

Cell Cycle Arrest: In addition to apoptosis, these compounds can cause cell cycle arrest. nih.govnih.gov The treatment of MV4-11 cells with a potent FLT3 inhibitor resulted in G1 phase cell cycle arrest. nih.gov Another study on a different purine derivative reported G2/M phase arrest in human breast cancer cells. indexcopernicus.com Reversine, a 2,6-diamino-substituted purine, also induces cell cycle arrest. nih.govmdpi.com

Table 2: Cellular Effects of this compound Analogues

| Compound/Derivative | Cell Line | Cellular Effect | Reference |

| N2-(4-Amino-cyclohexyl)-9-cyclopentyl-N6-(4-morpholin-4-ylmethyl-phenyl)-9H-purine-2,6-diamine | MV4-11 (AML) | G1 cell cycle arrest, Apoptosis | nih.gov |

| 2,6,9-Trisubstituted purine (11b) | CML cell lines | G1 phase arrest | nih.gov |

| 6,7-disubstituted 7H-purine analogue (8e) | SKBR3 (Breast Cancer) | G2/M phase cell cycle arrest, Apoptosis | indexcopernicus.com |

| Reversine | Human Colorectal Cancer Cells | Cell cycle arrest, Apoptosis | nih.gov |

Structure-Activity Relationship (SAR) Studies on this compound Analogues

SAR studies are essential for optimizing the potency and selectivity of these compounds. The 2,6,9-trisubstituted purine scaffold allows for modifications at these three positions to explore their impact on biological activity. nih.gov

The design of these inhibitors is often inspired by the chemical structures of known kinase inhibitors. nih.gov For example, the synthesis of a series of 2,6,9-trisubstituted purines involved variations in the substituents at these positions, leading to the identification of compounds with high selectivity for Bcr-Abl, BTK, and FLT3-ITD. nih.gov

The cyclopentyl group at the 9-position is a common feature in many of these active compounds, suggesting its importance for binding to the target kinases. nih.govnih.govgoogle.com Modifications at the 2 and 6 positions with different amino and phenyl groups have been shown to significantly influence the inhibitory potency and selectivity. nih.govnih.gov For instance, the introduction of a 4-amino-cyclohexyl group at the N2 position and a 4-morpholin-4-ylmethyl-phenyl group at the N6 position resulted in a highly potent FLT3 inhibitor. nih.gov

Influence of Substituents at N9, C2, and C6 on Biochemical Activity

The biochemical activity of 9H-purine derivatives is profoundly influenced by the nature and position of substituents on the purine core. The introduction of various functional groups at the N9, C2, and C6 positions allows for the fine-tuning of potency, selectivity, and physicochemical properties. The 2,6,9-trisubstituted purine framework has been extensively explored, leading to the identification of potent inhibitors against various protein kinases, which are enzymes often dysregulated in diseases like cancer. nih.gov

N9 Position: The N9 position is critical for orienting the molecule within the binding sites of target proteins. The cyclopentyl group is a recurrent and highly effective substituent at this position for inhibitors targeting cyclin-dependent kinases (CDKs) and other kinases like FMS-like tyrosine kinase 3 (FLT3). acs.orgnih.gov This bulky, lipophilic group often occupies a hydrophobic pocket in the kinase active site. Studies comparing different cycloalkyl moieties at the N9 position have shown that increasing the ring size, for instance from cyclopentyl to cycloheptyl, can sometimes lead to a slight improvement in anti-kinase potency. imtm.cz

C6 Position: The C6 position is frequently modified to enhance binding affinity and selectivity. Nucleophilic aromatic substitution at C6 allows for the introduction of a wide array of substituents. For instance, replacing the chloro group of 6-chloro-9-cyclopentyl-9H-purine with various (4-substituted phenyl)sulfonyl piperazines has yielded potent anticancer agents. nih.gov Similarly, attaching an arylpiperazinyl system to the C6 position has been shown to be beneficial for cytotoxic activity against cancer cell lines. nih.gov The nature of the amine substituent at C6 is crucial; cyclic amines have been shown to improve the antiproliferative activity of purine derivatives compared to simple adenine (B156593) analogues. mdpi.com

C2 Position: The C2 position offers another vector for modifying the molecule's interaction with its target. In the development of FLT3 inhibitors, introducing an N2-(4-Amino-cyclohexyl) group resulted in a lead compound with nanomolar activity. acs.orgnih.gov However, 3D-QSAR (Quantitative Structure-Activity Relationship) studies on other series of 2,6,9-trisubstituted purines have suggested that bulky substituents at the C2 position can be unfavorable for cytotoxic activity, highlighting the sensitive nature of this position. nih.gov The interplay between substituents at C2 and C6 is therefore critical in achieving the desired biological profile.

The following table summarizes the observed influence of various substituents on the biochemical activity of 9-cyclopentyl-purine derivatives based on published research findings.

| Position | Substituent | Target Class | Observed Effect on Activity | Reference |

| N9 | Cyclopentyl | Kinases (FLT3, CDKs) | Potent inhibitory activity; optimal fit in hydrophobic pocket. | acs.orgnih.govgoogle.com |

| N9 | Cycloheptyl | Kinases (FLT3, CDK4) | Slight improvement in potency compared to cyclopentyl. | imtm.cz |

| C6 | (4-morpholin-4-ylmethyl-phenyl)amino | FLT3 Kinase | Part of a highly potent inhibitor structure. | acs.orgnih.gov |

| C6 | Arylpiperazinyl moieties | Various Cancer Cells | Beneficial for cytotoxic activity. | nih.gov |

| C6 | (4-substituted phenyl)sulfonyl piperazine | Src Kinase | Significant decrease in kinase activity. | nih.gov |

| C2 | (4-Amino-cyclohexyl)amino | FLT3 Kinase | Part of a highly potent and selective inhibitor structure. | acs.orgnih.gov |

| C2 | Bulky systems | Various Cancer Cells | Generally unfavorable for cytotoxic activity. | nih.gov |

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry plays a pivotal role in the interaction between a small molecule and its biological target. While the parent this compound molecule is achiral, the introduction of chiral centers in its derivatives can lead to significant differences in biological activity between enantiomers.

Chiral centers can be introduced through substituents on the N9-cyclopentyl ring or, more commonly, through chiral moieties attached at the C2 and C6 positions. For example, the use of an N2-(4-Amino-cyclohexyl) group introduces stereoisomers (cis and trans). acs.orgnih.gov Although many studies utilize racemic mixtures, it is a well-established principle that biological macromolecules, being chiral themselves, often exhibit stereospecific recognition. One enantiomer of a chiral drug may fit perfectly into a binding site, while the other may bind with lower affinity or not at all. nih.gov

Development of this compound as Chemical Probes for Biological Systems

A chemical probe is a small molecule used to study and manipulate a biological system, typically by interacting with a specific protein target. Potent and selective inhibitors like the derivatives of this compound serve as powerful chemical probes to investigate the cellular functions of their targets.

The development of such a compound into a probe often involves modifications to allow for detection or capture of its binding partners. Two common strategies are radiolabeling and photoaffinity labeling.

Radiolabeling: This involves incorporating a radioactive isotope, such as tritium (B154650) ([³H]) or carbon-14 (B1195169) ([¹⁴C]), into the molecule's structure. A radiolabeled version of a potent inhibitor can be used in radioligand binding assays to characterize receptor-ligand interactions, determine binding affinities (K_d), and screen for other compounds that compete for the same binding site. nih.govgoogle.com While specific radiolabeled versions of this compound are not widely reported in commercial catalogs, the synthesis of tritiated analogs of other pharmacologically active molecules is a standard technique for creating such probes. nih.gov

Photoaffinity Labeling (PAL): This technique involves incorporating a photo-reactive group (like a diazirine) and an enrichment handle (like biotin) into the probe molecule. nih.gov Upon exposure to UV light, the photo-reactive group forms a covalent bond with the target protein, irreversibly trapping the interaction. The biotin (B1667282) handle then allows for the enrichment and subsequent identification of the target protein and its binding partners using mass spectrometry. nih.govnih.gov This method is invaluable for identifying the direct targets of a compound in a complex cellular environment.

Even without such modifications, highly selective inhibitors based on the 9-cyclopentyl-purine scaffold function as de facto chemical probes. By inhibiting a specific kinase like FLT3 or CDK9, researchers can use these compounds to dissect the downstream signaling pathways and cellular consequences of blocking that specific enzyme's activity. nih.gov For instance, treating cells with a selective inhibitor and observing subsequent changes in protein phosphorylation, gene expression, or cellular processes like apoptosis or cell cycle arrest helps to elucidate the function of the target protein. nih.govnih.gov

Application in Target Validation Methodologies

Target validation is the process of demonstrating that a specific biological molecule, typically a protein, is directly involved in a disease process and that modulating its activity is likely to have a therapeutic effect. Small molecule inhibitors are essential tools in this process. Derivatives of this compound have been instrumental in validating several key protein kinases as targets for cancer therapy.

A prime example is the validation of FMS-like tyrosine kinase 3 (FLT3). Mutations in the FLT3 gene are found in about 30% of patients with acute myeloid leukemia (AML) and are linked to a poor prognosis. acs.org The development of potent and selective 9-cyclopentyl-purine derivatives that inhibit FLT3 has provided a powerful means to validate this kinase as a drug target. acs.orgnih.gov Studies have shown that these compounds can selectively block the proliferation of AML cell lines that harbor FLT3 mutations, while having much less effect on other cells. nih.gov Furthermore, treatment with these inhibitors suppresses the phosphorylation of FLT3 and its downstream signaling proteins (like STAT5), leading to cell cycle arrest and apoptosis. imtm.cznih.gov When used in animal xenograft models, these compounds can inhibit tumor growth, providing in vivo evidence that targeting FLT3 is a viable therapeutic strategy. nih.gov

Similarly, derivatives of this scaffold have been developed as potent inhibitors of cyclin-dependent kinases (CDKs), such as CDK2 and CDK9, which are crucial regulators of the cell cycle and gene transcription. google.com By using these inhibitors to induce cell cycle arrest or apoptosis in cancer cells, researchers can confirm that these CDKs are valid targets for anticancer drug development. nih.gov Other studies have identified derivatives that inhibit topoisomerase II, an essential enzyme for DNA replication, further highlighting the versatility of the 9H-purine-2,6-diamine scaffold in creating tools for validating important cancer targets.

Q & A

Q. What are the standard synthetic protocols for 9-cyclopentyl-9H-purine-2,6-diamine, and how do reaction conditions influence yield?

The synthesis of this compound typically involves alkylation of purine derivatives. A common method is reacting 2,6-diaminopurine with cyclopentyl halides (e.g., cyclopentyl bromide) in the presence of a base like potassium carbonate. Solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are used under reflux conditions (60–80°C, 12–24 hours) .

-

Key variables :

Variable Optimal Range Impact on Yield Base (e.g., K₂CO₃) 2–3 equivalents Facilitates nucleophilic substitution Solvent DMF > DMSO Higher polarity improves solubility Temperature 60–80°C Avoids decomposition of sensitive intermediates

Q. What analytical techniques are recommended for characterizing this compound?

Structural confirmation requires:

- 1H/13C NMR : To verify cyclopentyl attachment (δ 3.5–4.5 ppm for CH₂ groups) and purine ring protons (δ 7.5–8.5 ppm) .

- High-resolution mass spectrometry (HRMS) : For molecular ion confirmation (expected m/z: [M+H]⁺ = 263.15 g/mol).

- HPLC-PDA : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients.

Q. How is the biological activity of this compound initially screened?

Primary assays include:

- Phosphodiesterase (PDE) inhibition : Measure IC₅₀ values via fluorescence-based enzymatic assays (e.g., PDE4B isoform) .

- Kinase profiling : Use kinase activity panels to identify off-target effects.

- Cytotoxicity screening : MTT assays on human cell lines (e.g., HEK293) to assess viability at 10–100 µM concentrations .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproducts in this compound synthesis?

Advanced optimization strategies:

- Catalyst screening : Transition metals (e.g., Pd/C) may reduce side reactions during alkylation .

- Microwave-assisted synthesis : Reduces reaction time (1–4 hours) and improves yield by 15–20% .

- Byproduct analysis : Use LC-MS to identify impurities (e.g., N7-alkylation isomers) and adjust stoichiometry .

Q. How can contradictory data in biological activity profiles be resolved?

Contradictions (e.g., variable PDE inhibition across studies) may arise from:

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

Q. How can stability and degradation pathways be studied under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.